molecular formula C31H32N2O5 B562022 (S)-(-)-4'-Benzyloxyphenyl Carvedilol CAS No. 1217733-91-9

(S)-(-)-4'-Benzyloxyphenyl Carvedilol

Cat. No.: B562022
CAS No.: 1217733-91-9
M. Wt: 512.606
InChI Key: WFGLUJVTGHMGCX-QHCPKHFHSA-N
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Mechanism of Action

Mode of Action

The compound interacts with its targets by blocking the stimulation of beta-1 (myocardial) and beta-2 (pulmonary, vascular, and uterine) adrenergic receptor sites . It also has alpha-1 blocking activity, which may result in orthostatic hypotension . The dual action of carvedilol is advantageous in combination therapies as moderate doses of two drugs have a decreased incidence of adverse effects compared to high dose monotherapy in the treatment of moderate hypertension .

Biochemical Pathways

Carvedilol affects several biochemical pathways. It inhibits receptors in the adrenergic nervous system, which releases noradrenaline to the body, including the heart . Noradrenaline is a hormone that causes the heart to beat faster and work harder . By blocking these receptors, carvedilol reduces the heart’s workload and helps it to beat more regularly .

Pharmacokinetics

Carvedilol is a highly lipophilic drug which is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation .

Action Environment

The action, efficacy, and stability of (S)-(-)-4’-Benzyloxyphenyl Carvedilol can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can affect how the drug is metabolized and how effectively it works

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-4’-Benzyloxyphenyl Carvedilol typically involves multiple steps, starting with the preparation of the core Carvedilol structure. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 10-15°C to ambient temperature .

Industrial Production Methods: Industrial production of (S)-(-)-4’-Benzyloxyphenyl Carvedilol may involve similar synthetic routes but on a larger scale. Techniques such as solvent evaporation and crystallization are employed to ensure high purity and yield . The use of ionic liquids has also been explored to enhance solubility and stability .

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-4’-Benzyloxyphenyl Carvedilol undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-(-)-4’-Benzyloxyphenyl Carvedilol has a wide range of scientific research applications:

Comparison with Similar Compounds

    Carvedilol: The parent compound, which is a racemic mixture of both S(-) and R(+) enantiomers.

    Labetalol: Another non-selective beta-blocker with alpha-1 blocking activity.

    Propranolol: A non-selective beta-blocker without alpha-1 blocking activity.

Uniqueness: (S)-(-)-4’-Benzyloxyphenyl Carvedilol is unique due to its specific chiral configuration, which enhances its pharmacological efficacy and reduces side effects compared to the racemic mixture . Its dual beta and alpha-1 blocking activities, combined with antioxidant properties, make it a valuable compound in cardiovascular therapy .

Properties

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGLUJVTGHMGCX-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652461
Record name (2S)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217733-91-9
Record name (2S)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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